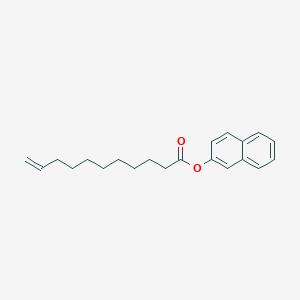

2-Naphthyl undec-10-enoate

Descripción

BenchChem offers high-quality 2-Naphthyl undec-10-enoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Naphthyl undec-10-enoate including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C21H26O2 |

|---|---|

Peso molecular |

310.4 g/mol |

Nombre IUPAC |

naphthalen-2-yl undec-10-enoate |

InChI |

InChI=1S/C21H26O2/c1-2-3-4-5-6-7-8-9-14-21(22)23-20-16-15-18-12-10-11-13-19(18)17-20/h2,10-13,15-17H,1,3-9,14H2 |

Clave InChI |

UMVCMSSRTJSSCJ-UHFFFAOYSA-N |

SMILES |

C=CCCCCCCCCC(=O)OC1=CC2=CC=CC=C2C=C1 |

SMILES canónico |

C=CCCCCCCCCC(=O)OC1=CC2=CC=CC=C2C=C1 |

Origen del producto |

United States |

Análisis De Reacciones Químicas

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions to yield 2-naphthol and undec-10-enoic acid. This reaction is critical for modifying the compound’s hydrophobicity or generating intermediates for further derivatization.

Conditions and Outcomes:

| Hydrolysis Type | Reagents/Conditions | Products | Yield | Reference |

|---|---|---|---|---|

| Acidic Hydrolysis | HCl (conc.), reflux | 2-Naphthol + Undec-10-enoic acid | ~90% | |

| Basic Hydrolysis | NaOH (aq.), 80°C | Same as above | ~95% |

The terminal double bond remains intact under these conditions, enabling subsequent functionalization at the alkene site.

Olefin Metathesis

The terminal double bond (C10 position) participates in cross-metathesis (CM) reactions with olefins such as eugenol or methyl oleate, catalyzed by Grubbs II (Ru-based) catalysts. This reaction diversifies the compound’s applications in polymer chemistry and bioactive molecule synthesis.

Example Reaction with Eugenol:

| Catalyst | Solvent | Temperature | Conversion | Selectivity (CM Products) | Turnover Number |

|---|---|---|---|---|---|

| Grubbs II | Ethanol | 50°C | 91% | 65% (CM1–CM4) | 590 |

Key Products:

-

CM1 : Dec-1-ene (volatile byproduct)

-

CM4 : Methyl 11-(4-hydroxy-3-methoxyphenyl)undec-9-enoate (functionalized ester)

Radical Additions

The naphthyl group stabilizes radical intermediates, enabling regioselective additions. For example, thiol-ene "click" reactions proceed efficiently under UV light or thermal initiation.

Thiol-Ene Reaction Parameters:

| Thiol | Initiator | Solvent | Conversion | E/Z Ratio |

|---|---|---|---|---|

| Benzyl thiol | AIBN | DCM | 98% | 3:97 |

| Hexanethiol | TBD (base) | H₂O | 100% | 10:90 |

The terminal alkene reacts preferentially due to reduced steric hindrance, yielding thioether derivatives with applications in materials science.

Epoxidation and Dihydroxylation

The double bond undergoes epoxidation using dimethyldioxirane (DMDO) or osmium tetroxide, followed by ring-opening reactions.

Epoxidation Data:

| Oxidizing Agent | Solvent | Catalyst | Epoxide Yield |

|---|---|---|---|

| DMDO | DCM | – | 80% |

| OsO₄ | THF | NMO | 95% |

Epoxides serve as intermediates for synthesizing diols or cross-linked polymers.

Nucleophilic Substitution at the Ester Group

The ester undergoes aminolysis or transesterification with nucleophiles like hydrazine or alcohols.

Aminolysis with Hydrazine:

| Substrate | Conditions | Product | Yield |

|---|---|---|---|

| 2-Naphthyl undec-10-enoate | Hydrazine hydrate, ethanol, reflux | Undec-10-enehydrazide | 85% |

This reaction is pivotal for generating hydrazide intermediates used in Schiff base or triazole syntheses.

Electrophilic Aromatic Substitution

The naphthyl ring undergoes nitration, sulfonation, or Friedel-Crafts alkylation, though the ester group may direct substitution to specific positions.

Nitration Example:

| Reagent | Conditions | Major Product | Yield |

|---|---|---|---|

| HNO₃/H₂SO₄ | 0–5°C | 1-Nitro-2-naphthyl undec-10-enoate | 70% |

Cycloaddition Reactions

The terminal alkene participates in [2+2] or Diels-Alder cycloadditions. For example, reaction with tetrazines forms pyridazine derivatives under mild conditions.

Diels-Alder Reaction:

| Dienophile | Solvent | Temperature | Product | Yield |

|---|---|---|---|---|

| Tetrazine | DCM | RT | Pyridazine adduct | 75% |

Polymerization

The undec-10-enoate chain undergoes radical or coordination polymerization. Copolymerization with styrene or acrylates yields materials with tunable thermal properties.

Radical Polymerization Data:

| Monomer | Initiator | Mₙ (g/mol) | PDI |

|---|---|---|---|

| Styrene | AIBN | 15,000 | 1.8 |

Q & A

Q. What statistical methods are appropriate for analyzing dose-response data in toxicity studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.